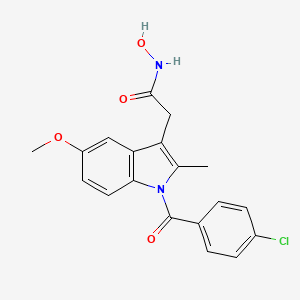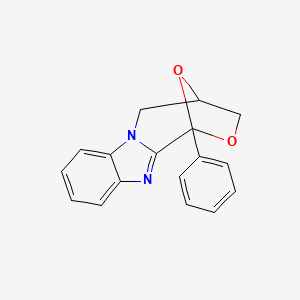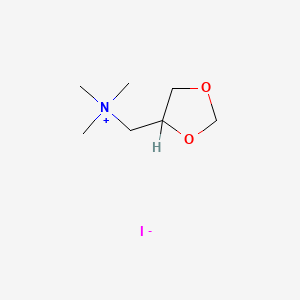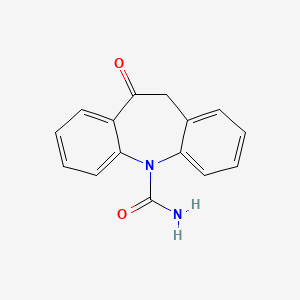
Nagilacton B
Übersicht
Beschreibung
Nagilacton B ist eine natürlich vorkommende Verbindung, die aus der Wurzelrinde von Podocarpus nagi isoliert wurde, einer Pflanze, die zur Familie der Podocarpaceae gehört . Es zeichnet sich durch seine einzigartige Dilactonstruktur aus, die Nor- und Bisnor-Diterpenoide umfasst. This compound hat sich als eine breite Palette biologischer Aktivitäten erwiesen, darunter Antitumor-, Antimykotika- und entzündungshemmende Eigenschaften .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von einfacheren Diterpenoid-Vorläufern. Zu den wichtigsten Schritten gehören Cyclisierungs-, Oxidations- und Lactonierungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, beinhalten aber typischerweise die Verwendung von Reagenzien wie Oxidationsmitteln (z. B. m-Chlorperbenzoesäure) und Katalysatoren (z. B. Lewis-Säuren), um die Bildung der Dilactonstruktur zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt hauptsächlich durch Extraktion aus natürlichen Quellen, insbesondere den Samen und der Wurzelrinde von Podocarpus nagi. Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von einer chromatographischen Reinigung, um die Verbindung in reiner Form zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Substitutionsreaktionen, insbesondere an den Lactonringen, können zur Bildung neuer Derivate mit einzigartigen Eigenschaften führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Oxidationsmittel (z. B. m-Chlorperbenzoesäure), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Lewis-Säuren), um die gewünschten Transformationen zu ermöglichen .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils eine möglicherweise unterschiedliche biologische Aktivität aufweisen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen:
Aktivierung des Leber-X-Rezeptors: This compound wirkt als Agonist von Leber-X-Rezeptoren, die eine entscheidende Rolle bei der Regulierung des Cholesterinstoffwechsels und der Entzündungen spielen.
Hemmung der Proteinsynthese: Die Verbindung hat sich als in der Lage gezeigt, die Proteinsynthese zu hemmen, indem sie an eukaryotische Ribosomen bindet, was zur Unterdrückung der Zellproliferation führt.
Modulation von Signalwegen: This compound moduliert verschiedene Signalwege, darunter den AP-1-Signalweg, der an Zellproliferation und Apoptose beteiligt ist.
Wirkmechanismus
Target of Action
Nagilactone B, a tetracyclic natural product isolated from various Podocarpus species, has been identified as a Liver X receptor (LXR) agonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and transport .
Mode of Action
Nagilactone B interacts with its target, the LXR, to modulate its activity. This interaction leads to the promotion of cholesterol efflux to extracellular apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), thereby reducing intracellular lipid accumulation .
Biochemical Pathways
The activation of LXR by Nagilactone B leads to the induction of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are key players in the reverse cholesterol transport pathway . This pathway is responsible for the movement of cholesterol from peripheral tissues back to the liver .
Result of Action
The activation of LXR and the subsequent induction of ABCA1 and ABCG1 lead to a reduction in intracellular lipid accumulation . This can have significant effects at the cellular level, including the prevention of foam cell formation, a key event in the development of atherosclerosis .
Action Environment
The action of Nagilactone B can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoprotein (oxLDL) can enhance the lipid-lowering effects of Nagilactone B . Additionally, the compound’s action may be affected by the specific physiological environment in which it is active, such as the inflammatory environment present in atherosclerotic lesions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nagilactone B involves several steps, starting from simpler diterpenoid precursors. The key steps include cyclization, oxidation, and lactonization reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid) and catalysts (e.g., Lewis acids) to facilitate the formation of the dilactone structure .
Industrial Production Methods
Industrial production of Nagilactone B is primarily achieved through extraction from natural sources, particularly the seeds and root bark of Podocarpus nagi. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Nagilactone B undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the lactone rings, potentially altering the compound’s biological properties.
Substitution: Substitution reactions, particularly at the lactone rings, can lead to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions of Nagilactone B include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Nagilactone B, each with potentially different biological activities .
Vergleich Mit ähnlichen Verbindungen
. Ähnliche Verbindungen umfassen:
Nagilacton A: Ein weiteres Diterpenoid-Lacton mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.
Nagilacton C: Zeigt starke Antitumoraktivitäten und weist einige strukturelle Ähnlichkeiten mit Nagilacton B auf.
Nagilacton E: Bekannt für seine entzündungshemmenden Eigenschaften und seine unterschiedlichen strukturellen Merkmale.
This compound sticht durch seine einzigartige Kombination aus biologischen Aktivitäten und seinem Potenzial als therapeutisches Mittel in verschiedenen Bereichen hervor .
Eigenschaften
IUPAC Name |
(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173667 | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-51-1 | |
| Record name | Nagilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nagilactone B in reducing atherosclerosis?
A1: [] Nagilactone B acts as a selective Liver X Receptor (LXR) transcriptional regulator. It binds to and activates LXRs, specifically LXRα and LXRβ, in macrophages. This activation leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key proteins involved in cholesterol efflux from macrophages. This enhanced cholesterol efflux reduces foam cell formation and ultimately contributes to the regression of atherosclerosis.
Q2: How effective is Nagilactone B in reducing atherosclerosis in animal models?
A2: [] In studies using apolipoprotein E (ApoE)-deficient mice, a well-established model of atherosclerosis, Nagilactone B demonstrated significant efficacy. Oral administration of Nagilactone B at doses of 10 mg/kg and 30 mg/kg for 12 weeks resulted in a substantial reduction in atherosclerotic lesions in the aorta compared to untreated control mice.
Q3: Does Nagilactone B impact lipid profiles beyond its effects on cholesterol efflux?
A3: [] Yes, in addition to its effects on cholesterol efflux, Nagilactone B treatment in ApoE-deficient mice also led to improvements in plasma lipid profiles. This included a reduction in hepatic and intestinal cholesterol accumulation.
Q4: What are the potential advantages of Nagilactone B as an LXR agonist compared to other LXR agonists?
A4: [] While further research is needed, the selective activation of LXR in macrophages by Nagilactone B is a potential advantage. Many LXR agonists induce lipogenesis in the liver, leading to unwanted side effects. Nagilactone B treatment did not increase LXR protein expression in the liver and did not induce significant hepatic lipid accumulation in preclinical studies.
Q5: Beyond atherosclerosis, what other inflammatory conditions has Nagilactone B been studied in?
A5: [] Nagilactone B has shown potent anti-inflammatory effects in models relevant to inflammatory bowel disease (IBD). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 colonic epithelial cells, Nagilactone B significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-8.
Q6: What is the molecular target of Nagilactone B in inflammatory models?
A6: [] While the exact molecular target in inflammatory models requires further investigation, studies indicate that Nagilactone B inhibits key inflammatory signaling pathways. It significantly decreased the expression of LPS-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, enzymes involved in the production of inflammatory mediators. Additionally, it suppressed the phosphorylation of extracellular regulated kinase (ERK)1/2, a key signaling molecule in inflammatory responses.
Q7: Are there other naturally occurring compounds similar to Nagilactone B that exhibit anti-inflammatory activity?
A7: [] Yes, Nagilactone B belongs to a class of natural compounds called norditerpene dilactones. Other norditerpene dilactones, such as rakanmakilactone G, have also been shown to possess anti-inflammatory properties, particularly in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.
Q8: What are the structural features of Nagilactone B?
A8: [] Nagilactone B belongs to the 8:14, 9:11-dienolide (α-pyrone) structural type of norditerpene dilactones. [] Carbon-13 Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure and stereochemistry of Nagilactone B and related compounds.
Q9: Has the synthesis of Nagilactone B or its core structure been achieved?
A9: [] Yes, there have been reported efforts toward the synthesis of the AB ring system, a key structural motif in Nagilactone B.
Q10: What is the insecticidal activity of Nagilactone B?
A10: [] Nagilactone B and related norditerpene dilactones exhibit insecticidal activity. Studies have shown that these compounds, particularly Nagilactone D, demonstrate toxicity against houseflies (Musca domestica), light-brown apple moths (Epiphyas postvittana), and codling moths (Laspeyresia pomonella).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















